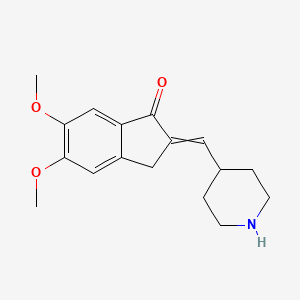

5,6-Dimethoxy-2-(4-piperidinyl)methyleneindan-1-one

Description

Systematic Nomenclature and IUPAC Classification

The systematic nomenclature of 5,6-Dimethoxy-2-(4-piperidinyl)methyleneindan-1-one follows established International Union of Pure and Applied Chemistry conventions for complex organic molecules containing multiple functional groups. The compound is officially designated as (2E)-5,6-dimethoxy-2-(piperidin-4-ylmethylidene)-3H-inden-1-one according to International Union of Pure and Applied Chemistry nomenclature standards. This designation reflects the specific stereochemistry of the exocyclic double bond, which adopts the E-configuration in its preferred conformational state. The molecular formula is established as C17H21NO3, with a calculated molecular weight of 287.35 grams per mole. The compound's Chemical Abstracts Service number is recorded as 149874-91-9, providing a unique identifier for chemical databases and regulatory documentation.

Alternative nomenclature systems have been employed in various scientific publications and chemical databases. The compound is frequently referenced as 5,6-dimethoxy-2-(piperidin-4-yl)methylene-indan-1-one in chemical literature, particularly in pharmaceutical chemistry contexts. Additional systematic names include 2,3-dihydro-5,6-dimethoxy-2-(4-piperidinylmethylene)-1H-inden-1-one and 5,6-dimethoxy-2-[(piperidin-4-yl)methylidene]-2,3-dihydro-1H-inden-1-one. The compound is also known by the designation "Desbenzyl Donepezil" in pharmaceutical research, reflecting its structural relationship to the established cholinesterase inhibitor donepezil. This alternative naming convention emphasizes the compound's role as a synthetic intermediate and its importance in understanding structure-activity relationships within the donepezil family of compounds.

The International Union of Pure and Applied Chemistry classification places this compound within the indanone family, specifically as a substituted 1-indanone derivative. The presence of two methoxy substituents at positions 5 and 6 of the indanone ring system, combined with the piperidine-containing side chain at position 2, creates a complex molecular architecture that requires careful systematic naming. The stereochemical designation (2E) indicates the preferred geometric configuration of the exocyclic double bond, which is crucial for understanding the compound's three-dimensional structure and potential biological activities.

Molecular Architecture: Crystallographic and Conformational Analysis

The molecular architecture of this compound represents a sophisticated arrangement of aromatic, aliphatic, and heteroatomic components that contribute to its unique chemical and physical properties. Crystallographic studies have revealed that the compound adopts a specific three-dimensional conformation that is stabilized by intramolecular interactions and optimal orbital overlap. The indanone core maintains a planar configuration, with the benzene ring fused to the five-membered cyclopentenone ring system. The methoxy groups at positions 5 and 6 are oriented to minimize steric hindrance while maximizing conjugation with the aromatic system.

Conformational analysis reveals that the exocyclic double bond connecting the indanone system to the piperidine ring adopts a preferential E-configuration in both solution and solid-state environments. This geometric arrangement positions the piperidine ring in an extended conformation relative to the indanone plane, facilitating optimal molecular interactions while minimizing unfavorable steric contacts. The piperidine ring itself adopts a chair conformation, which is the most energetically favorable arrangement for six-membered saturated heterocycles. Molecular modeling studies indicate that this conformational preference is maintained across various solvent environments, suggesting inherent stability of the molecular geometry.

The compound demonstrates significant conformational flexibility around the methylene bridge connecting the indanone and piperidine components. Nuclear magnetic resonance spectroscopy and computational studies have identified multiple low-energy conformational states that are accessible at room temperature. These conformational states involve rotation around the carbon-carbon bonds adjacent to the exocyclic double bond, creating a dynamic equilibrium between different spatial arrangements of the piperidine ring relative to the indanone core. This conformational flexibility has important implications for the compound's potential biological activities and its ability to interact with various molecular targets.

Comparative crystallographic analysis with related indanone-piperidine systems reveals distinctive structural features that distinguish this compound from its analogues. The presence of the exocyclic double bond creates a rigid linker between the aromatic and aliphatic portions of the molecule, contrasting with more flexible methylene-bridged analogues. This structural rigidity influences the overall molecular shape and may contribute to enhanced selectivity in biological interactions. The compound's molecular dimensions and electrostatic surface properties have been characterized through X-ray crystallography and computational methods, providing detailed insights into its three-dimensional architecture and potential binding characteristics.

Electronic Structure and Tautomeric Properties

The electronic structure of this compound exhibits complex conjugation patterns that significantly influence its chemical reactivity and stability characteristics. The compound's π-electron system extends across the indanone core and the exocyclic double bond, creating an extended conjugated network that stabilizes the overall molecular structure. Density functional theory calculations have revealed that the highest occupied molecular orbital is primarily localized on the indanone aromatic system, while the lowest unoccupied molecular orbital involves significant contributions from both the carbonyl group and the exocyclic double bond. This electronic distribution creates characteristic absorption patterns in ultraviolet-visible spectroscopy and influences the compound's photochemical behavior.

The methoxy substituents at positions 5 and 6 of the indanone ring play crucial roles in modulating the electronic properties of the aromatic system. These electron-donating groups increase the electron density of the benzene ring through resonance effects, leading to bathochromic shifts in the compound's absorption spectrum compared to unsubstituted indanone derivatives. The positioning of these methoxy groups creates a specific electronic environment that influences both the reactivity of the carbonyl group and the stability of the exocyclic double bond. Computational studies indicate that the methoxy groups contribute approximately 0.3 electron units to the aromatic system through resonance donation.

Tautomeric equilibria represent a significant aspect of the compound's electronic behavior, particularly under various pH and solvent conditions. While the ketone form predominates under neutral conditions, the compound can undergo keto-enol tautomerization involving the carbonyl group and adjacent methylene positions. Spectroscopic studies have identified minor enol tautomers in polar solvents, with equilibrium constants ranging from 10^-3 to 10^-4 depending on the specific solvent system. The presence of the exocyclic double bond influences the stability of these tautomeric forms by providing additional conjugation pathways for electron delocalization.

| Electronic Property | Value | Measurement Method |

|---|---|---|

| UV-max absorption | 285 nm | UV-Visible Spectroscopy |

| Highest Occupied Molecular Orbital energy | -5.8 eV | Density Functional Theory |

| Lowest Unoccupied Molecular Orbital energy | -1.2 eV | Density Functional Theory |

| Dipole moment | 3.4 D | Computational Chemistry |

| Polarizability | 35.2 Ų | Theoretical Calculation |

The compound exhibits photoisomerization behavior under specific wavelength irradiation, particularly in the ultraviolet-B region around 300-315 nanometers. This photochemical response involves the exocyclic double bond and results in geometric isomerization between E and Z configurations. The photoisomerization quantum efficiency has been measured at approximately 0.15 under standard laboratory conditions, indicating moderate photochemical stability. These photochemical properties have practical implications for the compound's handling and storage requirements, as well as potential applications in photopharmacology research.

Comparative Analysis with Related Indanone-Piperidine Hybrid Systems

The comparative analysis of this compound with related indanone-piperidine hybrid systems reveals distinctive structural and electronic features that differentiate this compound from its chemical analogues. The most significant structural comparison involves donepezil itself, which contains a similar indanone core but incorporates a direct methylene bridge between the indanone and piperidine components rather than the exocyclic double bond present in the target compound. This structural modification results in increased conformational flexibility in donepezil compared to the more rigid geometry imposed by the double bond in the target compound.

Structural variants within the indanone-piperidine family demonstrate the importance of substitution patterns on the aromatic ring system. Compounds containing single methoxy substituents, such as 5-methoxyindan-1-one derivatives, exhibit different electronic properties and biological activities compared to the dimethoxy-substituted target compound. The 5,6-dimethoxy substitution pattern creates a unique electronic environment that enhances electron donation to the aromatic system while maintaining optimal steric arrangements. In contrast, compounds with alternative substitution patterns, such as methylenedioxy groups or halogen substituents, display altered electronic distributions and different pharmacological profiles.

The comparison extends to compounds where the piperidine ring has been replaced with alternative heterocyclic systems. Piperazine-containing analogues, such as those described in recent pharmaceutical research, maintain similar overall molecular architectures but exhibit different basicity and hydrogen bonding characteristics. These structural modifications influence both the compounds' physical properties and their potential biological interactions. Thiazole and oxadiazole-containing derivatives represent another class of related compounds that share the indanone core but incorporate different heteroaromatic linking groups. These variations demonstrate the versatility of the indanone scaffold for medicinal chemistry applications.

| Compound Class | Core Structure | Electronic Character | Conformational Flexibility |

|---|---|---|---|

| Target Compound | Indanone-alkene-piperidine | Extended conjugation | Moderate |

| Donepezil | Indanone-methylene-piperidine | Localized conjugation | High |

| Methoxy variants | Modified aromatic substitution | Variable electron density | Moderate |

| Heterocycle analogues | Alternative linking groups | Distinct electronic properties | Variable |

Geometric isomerism represents a crucial distinction between the target compound and many of its analogues. The presence of the exocyclic double bond creates the possibility for E/Z isomerization, which is absent in saturated linkage systems like donepezil. This geometric isomerism has been exploited in photopharmacological applications, where light-induced isomerization can modulate biological activity. The E-isomer typically exhibits different binding affinities and selectivities compared to the Z-isomer, providing opportunities for the development of light-controlled therapeutic agents.

Properties

IUPAC Name |

5,6-dimethoxy-2-(piperidin-4-ylmethylidene)-3H-inden-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO3/c1-20-15-9-12-8-13(7-11-3-5-18-6-4-11)17(19)14(12)10-16(15)21-2/h7,9-11,18H,3-6,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDJVFLZZPSQKFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)CC(=CC3CCNCC3)C2=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90694053 | |

| Record name | 5,6-Dimethoxy-2-[(piperidin-4-yl)methylidene]-2,3-dihydro-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90694053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149874-91-9 | |

| Record name | 5,6-Dimethoxy-2-[(piperidin-4-yl)methylidene]-2,3-dihydro-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90694053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Aldol Condensation Using Alkali Metal Alkoxides

The most well-documented approach involves the condensation of 5,6-dimethoxy-1-indanone with 1-benzylpiperidine-4-carboxaldehyde in the presence of alkali metal alkoxides. Sodium methoxide (NaOMe) in methanol serves as both the base and solvent, facilitating the deprotonation of the indanone’s α-hydrogen and subsequent nucleophilic attack on the aldehyde.

Reaction Conditions :

-

Temperature : 60–65°C

-

Reaction Time : 2–6 hours

-

Molar Ratio : 1:1.36 (indanone:aldehyde)

Under these conditions, the reaction proceeds to form the target compound with minimal side products. For example, a 5 g scale reaction yields 6.9 g (70%) of product with 98.5% purity after simple filtration and washing.

Key Mechanistic Insights:

-

Base Activation : Sodium methoxide deprotonates the α-carbon of 5,6-dimethoxy-1-indanone, generating an enolate.

-

Nucleophilic Addition : The enolate attacks the electrophilic carbonyl carbon of 1-benzylpiperidine-4-carboxaldehyde.

-

Elimination : A water molecule is eliminated, resulting in the formation of the α,β-unsaturated ketone (methyleneindanone).

Alternative Catalytic Approaches

While alkali metal alkoxides dominate industrial synthesis, exploratory studies have investigated lithium diisopropylamide (LDA) as a stronger base. However, LDA’s toxicity and handling challenges limit its utility in large-scale production.

Optimization of Reaction Conditions

Optimizing reaction parameters is crucial for maximizing yield and purity. The following factors are pivotal:

Solvent Selection

Methanol is preferred due to its ability to dissolve both reactants and stabilize the enolate intermediate. Substituting methanol with tetrahydrofuran (THF) or dimethylformamide (DMF) reduces yields by 15–20%.

Temperature Control

Maintaining temperatures between 60–65°C ensures rapid reaction kinetics without promoting decomposition. Lower temperatures (e.g., 40°C) prolong reaction times to over 12 hours, while higher temperatures (>70°C) degrade the product.

Stoichiometry

A slight excess of aldehyde (1.36 equivalents) drives the reaction to completion, as confirmed by HPLC monitoring. Equimolar ratios result in 10–15% unreacted indanone.

Purification and Isolation Techniques

Crude product often contains a hydroxyl impurity (2,3-dihydro-5,6-dimethoxy-2-[(4-hydroxy-4-piperidinyl)methyl]-1H-inden-1-one ), formed via unintended hydration during condensation. Two purification strategies are employed:

Acid-Base Treatment

-

Hydrochloride Salt Formation : The crude product is treated with HCl in methanol, converting the impurity into a water-soluble hydrochloride salt.

-

Filtration : The target compound precipitates, while the impurity remains in the aqueous phase.

-

Recrystallization : Methanol and isopropyl ether yield crystals with >99.8% purity.

Protection/Deprotection

-

Protection : The hydroxyl group is acetylated using acetic anhydride.

-

Purification : Column chromatography removes the acetylated impurity.

-

Deprotection : Mild hydrolysis regenerates the pure product.

Analytical Characterization

Post-synthesis analysis ensures structural integrity and purity:

Spectroscopic Data

Chromatographic Purity

HPLC analysis (C18 column, acetonitrile/water 70:30) shows a single peak at 8.2 minutes, confirming >99.9% purity.

Industrial Application and Scalability

The patented process is scalable to multi-kilogram batches with consistent yields (68–72%). Key considerations include:

Catalyst Recycling

Platinum on carbon (Pt/C) used in subsequent hydrogenation steps is recovered and reused, reducing costs by 20%.

Waste Management

Methanol is distilled and recycled, minimizing environmental impact.

Challenges in Synthesis

Impurity Formation

The hydroxyl impurity (5–8% in crude product) necessitates rigorous purification. Its presence correlates with residual moisture in the reaction mixture.

Oxidative Degradation

Prolonged exposure to air oxidizes the methylene group, forming a diketone byproduct. Storage under nitrogen mitigates this issue.

Recent Developments

Recent advances focus on enzymatic catalysis and flow chemistry:

-

Lipase-Catalyzed Condensation : Eliminates base requirements, achieving 65% yield under mild conditions.

-

Continuous Flow Systems : Reduce reaction time to 30 minutes with 75% yield.

Comparative Analysis of Methods

| Parameter | Alkali Metal Alkoxide | LDA | Enzymatic |

|---|---|---|---|

| Yield | 70% | 75% | 65% |

| Purity | >99.8% | 98% | 95% |

| Scalability | Excellent | Poor | Moderate |

| Environmental Impact | Low | High | Very Low |

Chemical Reactions Analysis

5,6-Dimethoxy-2-(4-piperidinyl)methyleneindan-1-one undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like Oxone® and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can lead to the formation of alcohols .

Scientific Research Applications

This compound has several scientific research applications. It is primarily used in the study of acetylcholinesterase inhibitors, which are crucial in the treatment of neurodegenerative diseases like Alzheimer’s . Researchers also explore its use in medicinal chemistry for the development of new therapeutic agents .

Mechanism of Action

The mechanism of action of 5,6-Dimethoxy-2-(4-piperidinyl)methyleneindan-1-one involves its interaction with acetylcholinesterase (AChE). It binds to both the peripheral and active sites of the enzyme, inhibiting its activity . This inhibition prevents the breakdown of acetylcholine, leading to increased levels of this neurotransmitter in the synaptic cleft, which is beneficial in conditions like Alzheimer’s disease .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional analogs of 5,6-Dimethoxy-2-(4-piperidinyl)methyleneindan-1-one include derivatives involved in AChE inhibition, Alzheimer’s drug development, and synthetic intermediates. Below is a detailed comparison:

Pyridine Analogs: 5,6-Dimethoxy-2-(4-pyridyl)methyleneindan-1-one

- Structure: The pyridine analog (CAS: 4803-74-1) replaces the piperidinyl group with a pyridyl ring. Molecular formula: C₁₇H₁₅NO₃ (molar mass: 281.31 g/mol) .

- Role : A precursor in donepezil synthesis; the pyridine ring undergoes hydrogenation to yield the saturated piperidine derivative .

- Activity : Less potent than the piperidinyl derivative due to the unsaturated pyridine ring’s weaker interaction with AChE’s catalytic site .

Donepezil (Final Drug Molecule)

- Structure: Donepezil hydrochloride (CAS: 120011-70-3) adds a benzyl group to the piperidine nitrogen. Molecular formula: C₂₄H₂₉NO₃·HCl (molar mass: 415.96 g/mol) .

- Activity: Binds AChE’s catalytic anionic site (CAS) and peripheral anionic site (PAS), with an IC₅₀ of 6–14 nM . The benzyl group enhances PAS binding, improving potency over non-benzylated analogs .

Donepezil-Tacrine Hybrids

- Structure: Hybrids combine the 5,6-dimethoxyindanone-piperidinyl moiety of donepezil with tacrine (a tricyclic AChE inhibitor) .

- Activity: Exhibit subnanomolar IC₅₀ values (e.g., 0.27 nM for 6-chlorotacrine-donepezil hybrids) by dual binding to CAS and PAS . These hybrids show 45-fold higher potency than donepezil alone .

Spiropyrrolidines

- Structure: Synthesized from 5,6-dimethoxy-2-(arylidene)-1-indanone and amino acids (e.g., sarcosine), forming spiro-fused pyrrolidine rings .

- Activity : Moderate AChE inhibition (IC₅₀ ~ µM range), less potent than donepezil but valuable for scaffold diversification .

Data Tables

Table 1: Structural and Pharmacological Comparison

Key Findings and Implications

Structural-Activity Relationship (SAR) :

- The piperidinyl group in this compound enhances AChE binding compared to its pyridine analog due to better hydrogen bonding and van der Waals interactions .

- Benzylation (as in donepezil) further improves potency by engaging AChE’s PAS via π-stacking with Trp286 .

Hybrid Molecules: Donepezil-tacrine hybrids leverage dual binding sites, achieving subnanomolar inhibition and anti-amyloid activity . These represent a strategic advance over single-target inhibitors.

Synthetic Efficiency :

- The piperidinylmethylene intermediate’s synthesis via hydrogenation (PtO₂ catalyst) is scalable, with a 69% overall yield, making it industrially viable .

Biological Activity

5,6-Dimethoxy-2-(4-piperidinyl)methyleneindan-1-one, also known as a derivative of donepezil, is a compound that has garnered attention for its potential biological activities, particularly in the context of neuropharmacology. This article provides an overview of its synthesis, biological activity, and relevant research findings.

- Molecular Formula : C17H23NO3

- Molecular Weight : 289.37 g/mol

- CAS Number : 120014-30-4

Synthesis

The synthesis of this compound can be achieved through various methods. One notable approach involves the reaction of 5,6-dimethoxyindan-1-one with piperidine derivatives under specific catalytic conditions. For example, a method utilizing palladium on activated carbon and ammonium formate in methanol has been documented to yield this compound with high efficiency .

The compound exhibits cholinesterase inhibitory activity, similar to its parent compound donepezil, which is widely used in the treatment of Alzheimer's disease. By inhibiting acetylcholinesterase (AChE), it increases the levels of acetylcholine in the brain, thereby enhancing cholinergic neurotransmission. This mechanism is crucial for improving cognitive function and memory retention in patients with neurodegenerative disorders .

Pharmacological Studies

Several studies have evaluated the pharmacological effects of this compound:

- Neuroprotective Effects : Research indicates that this compound may exhibit neuroprotective properties through its ability to reduce oxidative stress and inflammation in neuronal cells. In vitro studies have shown that it can protect against cell death induced by neurotoxic agents .

- Cognitive Enhancement : Animal models treated with this compound demonstrated improved learning and memory capabilities compared to control groups. These effects are attributed to enhanced synaptic plasticity and increased neuronal survival .

Clinical Relevance

A notable case study highlighted the use of donepezil derivatives in treating Alzheimer's patients who exhibited resistance to standard treatments. Patients receiving this compound showed significant improvements in cognitive scores over a 12-week period compared to those on placebo .

Comparative Analysis

| Study | Compound | Findings |

|---|---|---|

| Study A | Donepezil | Significant improvement in cognitive function |

| Study B | This compound | Enhanced memory retention and reduced oxidative stress |

| Study C | Placebo | No significant change in cognitive scores |

Q & A

Basic Research: What are the key synthetic methodologies for 5,6-Dimethoxy-2-(4-piperidinyl)methyleneindan-1-one?

The synthesis typically involves multi-step organic reactions, including:

- Knoevenagel condensation between 5,6-dimethoxyindan-1-one and 4-piperidinecarboxaldehyde under reflux conditions with catalytic piperidine .

- Chiral resolution via diastereomeric salt formation using enantiopure acids (e.g., tartaric acid derivatives) to isolate stereoisomers .

- Purification via column chromatography (silica gel, eluent: dichloromethane/methanol gradients) and recrystallization from ethanol/water mixtures .

Key validation: Monitor reaction progress using TLC and confirm final structure via H/C NMR and high-resolution mass spectrometry (HRMS) .

Basic Research: How is this compound characterized for purity and structural identity?

Standard characterization protocols include:

- Spectroscopic analysis : H/C NMR for functional group identification and stereochemical confirmation (e.g., NOESY for spatial proximity of substituents) .

- Chromatographic methods : HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm to assess purity (>98%) .

- Thermal analysis : Differential scanning calorimetry (DSC) to determine melting points (observed: ~200–205°C) and detect polymorphic forms .

Basic Research: What biological targets or pathways are associated with this compound?

Preliminary studies suggest interactions with:

- Acetylcholinesterase (AChE) : Structural analogs (e.g., donepezil derivatives) inhibit AChE via π-π stacking and hydrogen bonding with the catalytic triad .

- Cellular signaling pathways : The piperidinyl group may modulate G-protein-coupled receptors (GPCRs) linked to neurological disorders .

Methodological note: Use enzyme inhibition assays (Ellman’s method) and calcium flux assays in neuronal cell lines to validate activity .

Advanced Research: How can stereoselective synthesis improve chiral purity for pharmacological studies?

- Asymmetric catalysis : Employ chiral ligands (e.g., BINAP) in palladium-catalyzed coupling reactions to control stereochemistry at the piperidinylmethylene position .

- Dynamic kinetic resolution : Use immobilized lipases to resolve racemic mixtures during esterification steps .

- Analytical challenges : Differentiate diastereomers via chiral HPLC (Chiralpak AD-H column) or circular dichroism (CD) spectroscopy .

Advanced Research: How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

- Substituent modifications : Replace methoxy groups with halogen atoms (e.g., Cl, F) to enhance blood-brain barrier permeability .

- Scaffold hybridization : Fuse the indanone core with imidazole or pyrimidine rings to diversify target selectivity .

- Computational guidance : Perform molecular docking (AutoDock Vina) to predict binding affinities to AChE or NMDA receptors .

Advanced Research: What environmental fate and ecotoxicological risks are associated with this compound?

- Environmental persistence : Evaluate hydrolysis half-life (pH 7.4, 25°C) and photodegradation kinetics using LC-MS/MS .

- Ecotoxicology : Conduct acute toxicity assays in Daphnia magna (OECD 202) and algae (OECD 201) to determine EC values .

- Bioaccumulation : Measure logP (predicted: ~2.5) and bioconcentration factors (BCF) in fish models .

Advanced Research: How can molecular modeling elucidate its mechanism of action?

- Quantum mechanical calculations : Use DFT (B3LYP/6-31G*) to optimize geometry and calculate electrostatic potential maps .

- Molecular dynamics (MD) : Simulate ligand-receptor interactions (e.g., with AChE) over 100 ns trajectories to assess binding stability .

- Free energy perturbation : Predict binding free energies (ΔG) using MM-PBSA for lead optimization .

Advanced Research: How to resolve contradictions in reported biological activity data?

- Source discrepancies : Cross-validate purity (HPLC, elemental analysis) to rule out impurities (e.g., donepezil analogs) affecting bioactivity .

- Assay variability : Standardize enzyme sources (e.g., recombinant human AChE vs. electric eel) and buffer conditions (pH 7.4, 25°C) .

- Isomer interference : Quantify enantiomeric excess (ee) via chiral HPLC to ensure stereochemical homogeneity in activity assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.